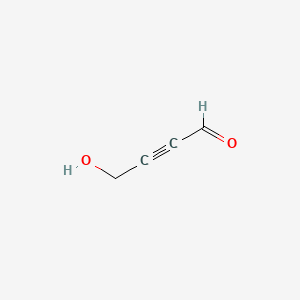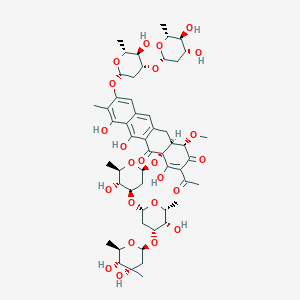
3-Amino-4,4,4-trifluorobutyric acid
Descripción general
Descripción
3-Amino-4,4,4-trifluorobutyric acid, also known as 4,4,4-Trifluoro-β-homoalanine, is a fluorinated amino acid . It has a molecular weight of 157.09 . The IUPAC name for this compound is 3-amino-4,4,4-trifluorobutanoic acid .
Molecular Structure Analysis
The linear formula of 3-Amino-4,4,4-trifluorobutyric acid is CF3CH(NH2)CH2COOH . The InChI code for this compound is 1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) .Physical And Chemical Properties Analysis
3-Amino-4,4,4-trifluorobutyric acid is a solid at room temperature . It has a boiling point of 238.3±40.0 C at 760 mmHg and a melting point of 180-182 C .Aplicaciones Científicas De Investigación
Pharmacology: Drug Design and Development
3-Amino-4,4,4-trifluorobutyric acid plays a significant role in pharmacology, particularly in the design and development of new drugs. Its trifluoromethyl group can enhance the metabolic stability and lipophilicity of pharmaceutical compounds . This property is crucial for creating drugs with better pharmacokinetic profiles, which can lead to increased efficacy and reduced side effects.
Agriculture: Synthesis of Agrochemicals
In agriculture, this compound serves as a building block for the synthesis of agrochemicals . Its unique structure allows for the creation of herbicides and pesticides with improved activity and selectivity, contributing to more efficient crop protection strategies.
Biochemistry: Enzyme Inhibition Studies
The amino acid analog nature of 3-Amino-4,4,4-trifluorobutyric acid makes it a valuable tool in biochemistry for enzyme inhibition studies . Researchers can use it to investigate enzyme mechanisms, explore active sites, and develop inhibitors that can regulate enzyme activity in various biological processes.
Material Science: Advanced Material Synthesis
In material science, this compound is utilized for the synthesis of advanced materials . Its incorporation into polymers can impart unique properties such as resistance to degradation, thermal stability, and chemical inertness, making it suitable for specialized applications.
Environmental Science: Tracer Studies
3-Amino-4,4,4-trifluorobutyric acid can be used in environmental science as a tracer due to its fluorine atoms . It helps in tracking the movement and distribution of pollutants in the environment, aiding in the study of ecological impacts and the development of remediation strategies.
Industrial Chemistry: Chemical Intermediate
In industrial chemistry, this compound is an important intermediate used in various chemical syntheses . It is involved in the production of dyes, resins, and other chemicals where its trifluoromethyl group imparts desirable properties to the final products.
Safety and Hazards
This compound is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of a spill or leak, personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
3-amino-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQOEWWPPJVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
584-20-3 | |
| Record name | 584-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-4,4,4-trifluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic approaches to obtain enantiomerically pure 3-amino-4,4,4-trifluorobutanoic acid?
A1: Two primary methods are highlighted in the research:
- Asymmetric Mannich Reaction: This approach utilizes (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine reacting with malonic acid derivatives. [, , , ] Depending on the catalyst (inorganic bases, n-BuLi, DMAP, or phosphazene bases), the reaction can yield either the (R) or (S) enantiomer of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, , ]
- Enantioselective Biomimetic Transamination: This method uses either isopropyl 4,4,4-trifluoro-3-oxo-butanoate or 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide as starting materials. [, , ] Through biomimetic transamination, both (R) and (S) enantiomers of 3-amino-4,4,4-trifluorobutanoic acid can be synthesized.
Q2: Why is the stereochemistry of 3-amino-4,4,4-trifluorobutanoic acid important?
A2: The biological activity of a molecule is often closely linked to its three-dimensional structure. Different enantiomers of a chiral molecule like 3-amino-4,4,4-trifluorobutanoic acid can interact differently with biological targets, leading to variations in pharmacological effects. Obtaining specific enantiomers is crucial for developing drugs with improved efficacy and reduced side effects.
Q3: What are the advantages of using organic bases in the asymmetric synthesis of 3-amino-4,4,4-trifluorobutanoic acid?
A: Organic bases offer a stereodivergent approach, meaning the same chiral starting material can be manipulated to produce either enantiomer of the desired product. [, ] Researchers demonstrated that selecting the appropriate organic base catalyst for the Mannich reaction allows for the synthesis of both (R) and (S) configurations of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, ]
Q4: What is the significance of developing efficient and stereoselective syntheses for 3-amino-4,4,4-trifluorobutanoic acid?
A: 3-amino-4,4,4-trifluorobutanoic acid and its derivatives are considered valuable building blocks in medicinal chemistry. [, ] Efficient and stereoselective syntheses are crucial for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1216488.png)
![[(1R,3aS,5R,5aR,8aR,9R,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B1216490.png)


![[N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine](/img/structure/B1216493.png)
